5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride is a complex heterocyclic compound that features an oxadiazole ring fused with a piperidine and pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development. The structural uniqueness of this compound allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.
The compound can be synthesized through various chemical methods, primarily involving cyclization reactions that incorporate piperidine and pyrimidine derivatives. Research articles and patents provide detailed methodologies for its synthesis and characterization, indicating its relevance in the field of pharmaceutical chemistry .
5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. This compound specifically is classified as a potential therapeutic agent due to its structural features that may influence its pharmacological properties.
The synthesis of 5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride typically involves several key steps:
The reaction conditions can vary significantly based on the desired scale of production. For industrial applications, continuous flow reactors may be utilized to enhance efficiency and scalability .
The molecular structure of 5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride includes:
The molecular formula can be represented as C₁₃H₁₅Cl₂N₃O, indicating the presence of two hydrochloride groups in its dihydrochloride salt form. The compound's molecular weight is approximately 300.18 g/mol.
5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride involves interactions with specific biological targets such as enzymes or receptors. These interactions can lead to either inhibition or activation of signaling pathways relevant to various physiological processes. The exact molecular targets are still under investigation but are crucial for understanding its therapeutic potential .
The physical properties of 5-Methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride include:
Chemical properties include solubility in various organic solvents and stability under different pH conditions. Its reactivity profile suggests it can participate in diverse chemical transformations relevant for further derivatization in drug development .
This compound has potential applications in medicinal chemistry as:
The integration of 1,2,4-oxadiazole heterocycles into medicinal chemistry represents a strategic response to escalating antibiotic resistance. Early research identified this scaffold’s capacity to inhibit penicillin-binding proteins (PBPs) in Staphylococcus aureus, positioning it as a novel class of non-β-lactam antibiotics. Compounds such as ND-421 demonstrated efficacy against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with MIC values of 0.5–4 μg/mL, comparable to linezolid [1] [3]. The oxadiazole nucleus gained prominence due to its synthetic versatility and target specificity. By 2021, derivatives like oxadiazole 72c exhibited optimized pharmacokinetics—41% oral bioavailability, low clearance, and high volume of distribution—validating their potential in murine MRSA infection models [3]. This evolution underscores a transition from serendipitous discovery to rational design, addressing multidrug-resistant pathogens through structural innovation.
Table 1: Key Therapeutic Applications of 1,2,4-Oxadiazole Derivatives
Compound | Biological Activity | MIC/IC₅₀ Value | Target Pathogens/Cell Lines |
---|---|---|---|
ND-421 | Anti-MRSA/VRE | 0.5–4 μg/mL | S. aureus, Enterococcus spp. |
Oxadiazole 72c | In vivo efficacy (murine model) | N/A | MRSA |
5-FU-oxadiazole hybrids | Anticancer activity | <10 μM (IC₅₀) | MCF-7, A549, DU-145 cell lines |
Compound 17 | DNA gyrase inhibition | 1.2 μM (IC₅₀) | E. coli, S. aureus topoisomerases |
The 1,2,4-oxadiazole ring functions as a privileged bioisostere due to its electronic and spatial mimicry of ester and amide groups, while conferring superior metabolic stability. Key attributes include:
This bioisosteric utility is exemplified in 5-methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole (CAS: 280110-73-8), where the oxadiazole bridges the piperidine and pyrimidine units, optimizing interactions with bacterial PBPs and eukaryotic kinases alike [9]. Synthetic routes to such derivatives often leverage cyclodehydration of amidoximes with carboxylic acids, enabling rapid diversification for SAR studies [10].
Piperidine-pyrimidine hybrids constitute a versatile pharmacophoric framework due to their dual capacity for target engagement and pharmacokinetic optimization. The piperidine ring’s basic nitrogen facilitates salt formation (e.g., dihydrochloride salts) for enhanced solubility, while its chair-chair inversion dynamics allow adaptive binding to conformational enzyme pockets [2] [8]. Concurrently, the pyrimidine component enables π-stacking with nucleic acid bases or enzyme cofactors, critical for anticancer and antimicrobial mechanisms [10].
In the compound 5-methyl-3-(4-(piperidin-3-yl)pyrimidin-5-yl)-1,2,4-oxadiazole dihydrochloride, this hybrid scaffold achieves synergistic effects:
Table 2: Synthetic Intermediates for Piperidine-Oxadiazole-Pyrimidine Hybrids
Intermediate | CAS Number | Key Synthetic Step | Yield |
---|---|---|---|
4-((5-Fluoro-2,4-dioxopyrimidin-1(2H)-yl)methyl)benzonitrile | N/A | DBU-catalyzed N-alkylation of 5-fluorouracil | 67% |
4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride | 280110-73-8 | Cyclodehydration of amidoxime with carboxylate | 82% |
(1E)-4-((5-Fluoro-2,4-dioxopyrimidin-1(2H)-yl)methyl)-N'-hydroxybenzamidine | N/A | Nitrile hydroxylation | 82% |
Recent advances exploit this scaffold’s conformational rigidity to reduce off-target effects. For example, (R)-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole* (CAS: 1604285-69-9) demonstrates enantioselective binding to bacterial enzymes, highlighting the role of stereochemistry in optimizing therapeutic indices [8]. As hybrid systems evolve, their application expands from antimicrobials to anticancer agents, exemplified by oxadiazole-linked 5-fluorouracil derivatives suppressing proliferation in breast (MCF-7) and lung (A549) cancer lineages [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1